![molecular formula C12H13ClN2S B13560435 4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine is an organic compound belonging to the thienopyrimidine class This compound is characterized by a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position, a cyclobutyl group at the 2-position, and two methyl groups at the 5 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophene derivatives with formamide or formic acid under acidic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.
Chlorination: The chlorine atom is introduced at the 4-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl groups at the 5 and 6 positions can be introduced using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the chlorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: Lacks the cyclobutyl group.
4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine: Contains a cyclopropyl group instead of a cyclobutyl group.
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine: Contains a chloromethyl group instead of a cyclobutyl group.
Uniqueness
4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C12H13ClN2S |
|---|---|
分子量 |
252.76 g/mol |
IUPAC名 |
4-chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H13ClN2S/c1-6-7(2)16-12-9(6)10(13)14-11(15-12)8-4-3-5-8/h8H,3-5H2,1-2H3 |
InChIキー |
DMXQINBFNKEASR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3CCC3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


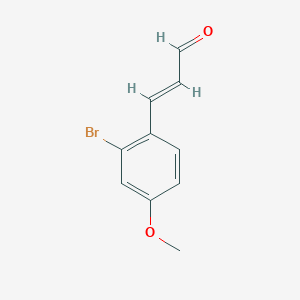
![rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride](/img/structure/B13560358.png)
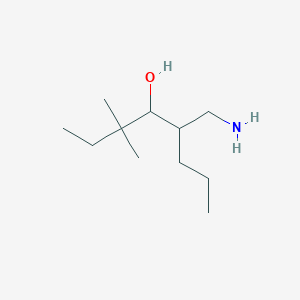
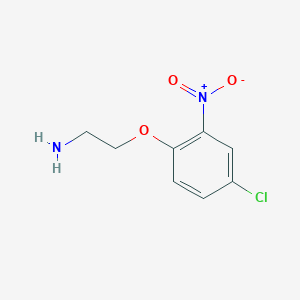
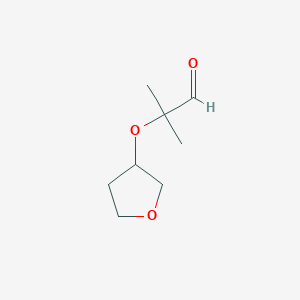
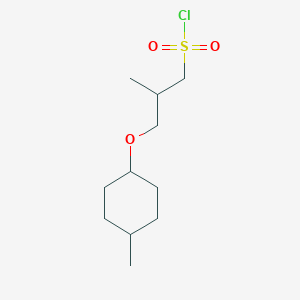
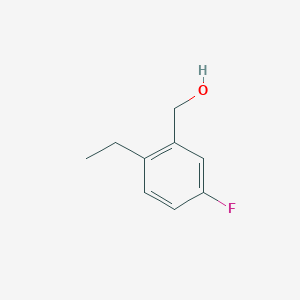

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)
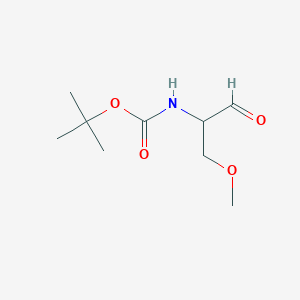
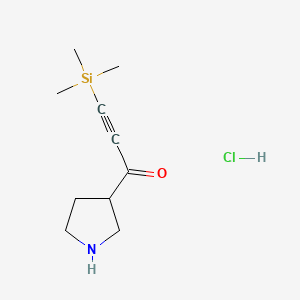
![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)
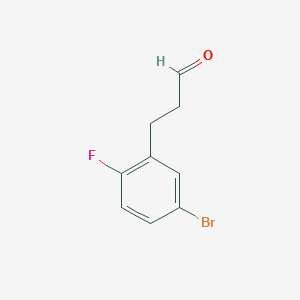
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)
